molecular formula C25H20FN3O B2747705 3-(4-fluorophenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-82-4

3-(4-fluorophenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2747705
CAS No.: 866589-82-4
M. Wt: 397.453
InChI Key: ZRANQNQWDKAHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methoxy, and methylbenzyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Quinoline ring formation: The pyrazole intermediate is then subjected to cyclization with a suitable aromatic aldehyde or ketone to form the quinoline ring.

    Introduction of substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

3-(4-fluorophenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl: Known for its antimicrobial activity.

    3-(4-fluorophenyl)thiophene: Studied for its electronic properties.

    3-(4-nitrophenyl)thiophene: Investigated for its potential as a pharmaceutical intermediate.

Uniqueness

3-(4-fluorophenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-fluorophenyl)-8-methoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-16-4-3-5-17(12-16)14-29-15-22-24(18-6-8-19(26)9-7-18)27-28-25(22)21-13-20(30-2)10-11-23(21)29/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRANQNQWDKAHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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